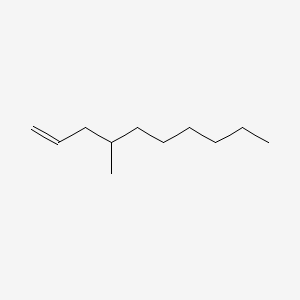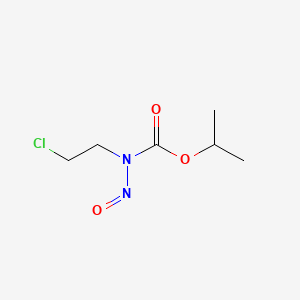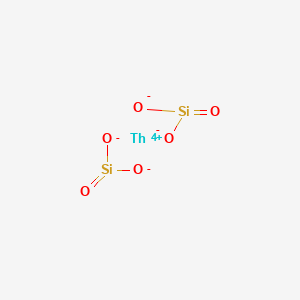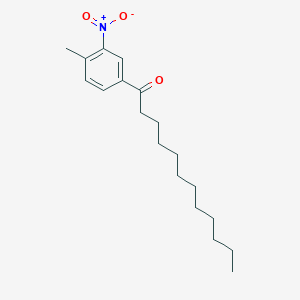
1-(4-Methyl-3-nitrophenyl)dodecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-nitrolaurophenone is an organic compound with the molecular formula C19H29NO3 and a molecular weight of 319.44 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is characterized by its nitro and methyl functional groups attached to a laurophenone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitrolaurophenone typically involves the nitration of 4-methyl-laurophenone. The reaction conditions for nitration usually include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
Industrial production methods for 4-Methyl-3-nitrolaurophenone are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of hazardous materials, and maintaining stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-nitrolaurophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride can be used.
Major Products Formed
Reduction: The major product formed is 4-Methyl-3-aminolaurophenone.
Substitution: Depending on the substituent introduced, various derivatives of 4-Methyl-3-nitrolaurophenone can be synthesized.
Aplicaciones Científicas De Investigación
4-Methyl-3-nitrolaurophenone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, although it is not currently used as a drug.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-nitrolaurophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-nitroacetophenone: Similar structure but with an acetophenone backbone.
4-Methyl-3-nitrobenzophenone: Similar structure but with a benzophenone backbone.
Uniqueness
4-Methyl-3-nitrolaurophenone is unique due to its laurophenone backbone, which imparts distinct chemical properties and reactivity compared to other nitro-substituted compounds.
Propiedades
Fórmula molecular |
C19H29NO3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-(4-methyl-3-nitrophenyl)dodecan-1-one |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-12-19(21)17-14-13-16(2)18(15-17)20(22)23/h13-15H,3-12H2,1-2H3 |
Clave InChI |
HBNRDICPKOJUQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



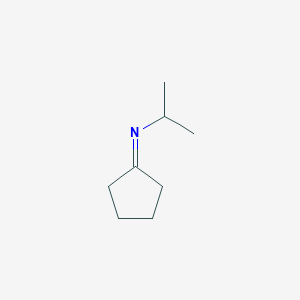
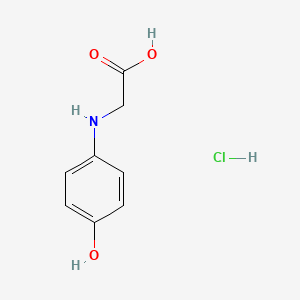
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)

